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Compound of Interest

Compound Name: Upadacitinib-d5

Cat. No.: B15599766

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on Upadacitinib-d5, a deuterated
isotopologue of Upadacitinib. It covers its core chemical structure, molecular formula, and
relevant physicochemical data. Furthermore, it outlines a representative synthetic protocol and
illustrates its mechanism of action within the Janus kinase (JAK) signaling pathway.

Chemical Structure and Molecular Formula

Upadacitinib is a selective Janus kinase 1 (JAK1) inhibitor.[1][2][3] Upadacitinib-d5 is a stable,
isotopically labeled version of Upadacitinib, primarily used as an internal standard in
guantitative analytical methods such as mass spectrometry. The deuterium labeling provides a
distinct mass-to-charge ratio (m/z) without significantly altering the chemical properties of the
molecule.

The systematic chemical name for Upadacitinib-d5 is (3S,4R)-3-Ethyl-4-(3H-imidazo[1,2-
a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)-d5-pyrrolidine-1-carboxamide.[4] Based on
this nomenclature, the five deuterium atoms are located on the ethyl group and the adjacent
pyrrolidine ring positions.

Molecular Formula: C17H14DsFsNeO[4]

Chemical Structure: (A 2D representation of the chemical structure of Upadacitinib is shown
below. In the -d5 variant, five hydrogen atoms on the pyrrolidine ring and ethyl group are
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replaced with deuterium.) lw.Chemical structure of Upadacitinib

Physicochemical and Pharmacokinetic Data

The following table summarizes key quantitative data for Upadacitinib and its deuterated
analogue, Upadacitinib-d5. Data for the parent compound is included for comparative

purposes.
Property Upadacitinib Upadacitinib-d5
Molecular Formula C17H19F3NeO[5][6][7] C17H14DsF3NeO[4]
Molar Mass 380.375 g-mol~1[8] 385.40 g/mol [4]
CAS Number 1310726-60-3[5] Not Available (NA)[4]
Protein Binding 52%(8] Not Applicable
Metabolism Hepatic (Major: CYP3A, Minor: Not Applicable

CYP2D6)[8]

Elimination Half-life 9-14 hours[8] Not Applicable

) Feces (38% unchanged), ]
Excretion ) Not Applicable
Urine (24% unchanged)[8]

Experimental Protocols: Synthesis Overview

The synthesis of Upadacitinib is a multi-step process involving the construction of its complex
heterocyclic core and the chiral pyrrolidine side chain. The following is a generalized protocol
based on published synthetic routes.[9][10][11]

Step 1: Synthesis of the Pyrrolo[2,3-b]pyrazine Core

e The synthesis typically starts with a Larock indole synthesis using a substituted
dibromopyrazine to form the initial indole ring structure.[9]

e The indole nitrogen is protected, often with a tosyl group.
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» A subsequent Buchwald-Hartwig amination reaction is performed to install a carbamate
group, yielding a key intermediate for the core structure.[9]

Step 2: Synthesis of the Chiral Pyrrolidine Fragment

* A Michael addition followed by a Dieckmann condensation of protected glycine and an
acrylate derivative is used to form a substituted pyrrolidine ring.[9]

e An enol triflate is formed and then subjected to a Suzuki-Miyaura reaction with ethylboronic
acid to introduce the ethyl group.[9]

e Acrucial step is the asymmetric hydrogenation, often catalyzed by a ruthenium complex with
a chiral phosphine ligand (e.g., (S)-Segphos), to establish the desired stereochemistry of the
ethyl and substituent groups on the pyrrolidine ring.[9]

Step 3: Coupling and Final Assembly
e The pyrrolidine fragment is converted to an a-bromo ketone.

e This ketone undergoes a displacement reaction with the pyrazine core intermediate
synthesized in Step 1.[9]

e The coupled product is then cyclized and dehydrated under mild conditions to form the final
tricyclic imidazo[1,2-a]pyrrolo[2,3-e]pyrazine system.

» Finally, deprotection of the tosyl and carbamate groups is carried out, followed by the
addition of the N-(2,2,2-trifluoroethyl)carboxamide side chain to yield Upadacitinib.[9]

For the synthesis of Upadacitinib-d5, deuterated starting materials or reagents would be
introduced at the appropriate steps to achieve isotopic labeling on the ethyl-pyrrolidine moiety.

Mechanism of Action: JAK-STAT Signaling Pathway

Upadacitinib functions as a selective inhibitor of JAK1, an intracellular enzyme that plays a
critical role in the signaling cascade of numerous pro-inflammatory cytokines.[1][2][12] By
blocking JAK1, Upadacitinib interrupts the phosphorylation and activation of Signal
Transducers and Activators of Transcription (STATS), which prevents their translocation to the
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nucleus and subsequent transcription of inflammatory genes.[3][13] This mechanism underlies

its efficacy in treating various immune-mediated inflammatory diseases.[12]
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Caption: Upadacitinib's inhibition of the JAK-STAT signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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